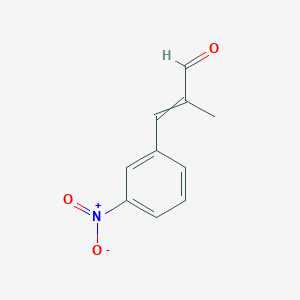

2-methyl-3-(3-nitrophenyl)prop-2-enal

Description

Historical Perspective and Initial Discoveries Pertaining to 2-methyl-3-(3-nitrophenyl)prop-2-enal (B2466863)

Detailed historical information regarding the initial discovery and synthesis of 2-methyl-3-(3-nitrophenyl)prop-2-enal is not extensively documented in readily available academic literature. However, the synthesis of the broader class of α,β-unsaturated aldehydes and ketones is rooted in the Claisen-Schmidt condensation, a reaction first described independently by Rainer Ludwig Claisen and J. Gustav Schmidt in 1880 and 1881. wikipedia.org This reaction involves the condensation of an aromatic carbonyl compound that lacks an α-hydrogen with an aldehyde or ketone that does possess an α-hydrogen. wikipedia.org

The synthesis of compounds structurally similar to 2-methyl-3-(3-nitrophenyl)prop-2-enal, such as other nitrophenylpropenal derivatives, is often achieved through this classic organic reaction. The general method involves the base-catalyzed reaction of a substituted benzaldehyde (in this case, 3-nitrobenzaldehyde) with an appropriate aldehyde or ketone (propanal).

While specific pioneering studies on 2-methyl-3-(3-nitrophenyl)prop-2-enal are scarce, its existence is confirmed by its unique CAS number, 37524-17-7, and molecular formula, C10H9NO3.

Significance and Scope of Research on 2-methyl-3-(3-nitrophenyl)prop-2-enal in Modern Organic Chemistry

The significance of 2-methyl-3-(3-nitrophenyl)prop-2-enal in modern organic chemistry can be inferred from the general importance of α,β-unsaturated carbonyl compounds. These molecules are versatile building blocks in organic synthesis due to the presence of multiple reactive sites: the carbonyl group, the α-carbon, and the β-carbon. The nitro group on the phenyl ring further influences the electronic properties of the molecule, making it a subject of interest for studying reaction mechanisms and structure-activity relationships.

Research on related nitro-substituted chalcones and other cinnamaldehyde (B126680) derivatives is more widespread. These studies often focus on their potential biological activities and their use as intermediates in the synthesis of more complex molecules. For instance, the general class of chalcones is known to be of interest in medicinal chemistry.

While dedicated research on 2-methyl-3-(3-nitrophenyl)prop-2-enal is limited, its structural motifs suggest potential areas of investigation, including its use as a Michael acceptor in conjugate addition reactions and its reactivity in cycloaddition reactions.

Overview of Key Academic Disciplines Engaging with 2-methyl-3-(3-nitrophenyl)prop-2-enal Research

The study of 2-methyl-3-(3-nitrophenyl)prop-2-enal and related compounds primarily falls within the domain of organic chemistry , with a focus on synthetic methodologies and reaction mechanisms. The Claisen-Schmidt condensation, a cornerstone of organic synthesis, is the most probable route for its preparation. wikipedia.orgtaylorandfrancis.com

Additionally, the broader class of nitrophenyl-containing compounds intersects with medicinal chemistry and pharmacology , where the nitroaromatic scaffold is explored for potential therapeutic applications. While no specific biological activities for 2-methyl-3-(3-nitrophenyl)prop-2-enal have been reported in major journals, the general class of nitroaromatics is an area of active investigation.

Physical organic chemistry may also engage with this compound to study the electronic effects of the nitro and methyl substituents on the reactivity of the α,β-unsaturated aldehyde system. Spectroscopic analysis, including NMR and IR spectroscopy, would be crucial in characterizing the molecule and understanding its electronic structure.

Below is a table summarizing the key properties of 2-methyl-3-(3-nitrophenyl)prop-2-enal.

| Property | Value |

| Molecular Formula | C10H9NO3 |

| CAS Number | 37524-17-7 |

Structure

3D Structure

Properties

Molecular Formula |

C10H9NO3 |

|---|---|

Molecular Weight |

191.18 g/mol |

IUPAC Name |

2-methyl-3-(3-nitrophenyl)prop-2-enal |

InChI |

InChI=1S/C10H9NO3/c1-8(7-12)5-9-3-2-4-10(6-9)11(13)14/h2-7H,1H3 |

InChI Key |

PDCBGZBUKZHURR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC1=CC(=CC=C1)[N+](=O)[O-])C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Methyl 3 3 Nitrophenyl Prop 2 Enal

Established Reaction Pathways for 2-methyl-3-(3-nitrophenyl)prop-2-enal (B2466863) Synthesis

The synthesis of α,β-unsaturated aldehydes and ketones is a cornerstone of organic chemistry, with several reliable methods being adapted for the specific creation of 2-methyl-3-(3-nitrophenyl)prop-2-enal. These foundational strategies primarily involve carbon-carbon bond formation through condensation and olefination reactions.

Condensation Reactions in the Formation of 2-methyl-3-(3-nitrophenyl)prop-2-enal

Condensation reactions, particularly the Claisen-Schmidt condensation, represent a direct and widely used method for synthesizing α,β-unsaturated carbonyl compounds. This reaction involves the base- or acid-catalyzed reaction between an aldehyde or ketone with an enolizable aldehyde or ketone, followed by dehydration to yield the unsaturated product.

In the context of 2-methyl-3-(3-nitrophenyl)prop-2-enal, the synthesis would involve the cross-aldol condensation of 3-nitrobenzaldehyde (B41214) with propanal. The reaction is typically base-catalyzed, with the base (e.g., sodium hydroxide) deprotonating the α-carbon of propanal to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 3-nitrobenzaldehyde. The resulting aldol addition product readily undergoes dehydration to form the stable, conjugated α,β-unsaturated aldehyde.

The Claisen-Schmidt condensation of benzaldehyde with propanal to form α-methylcinnamaldehyde is a well-documented analogue for this process. researchgate.net Similarly, nitro-substituted chalcones are effectively synthesized via Claisen-Schmidt condensation between appropriate nitrobenzaldehydes and nitroacetophenones, demonstrating the viability of this reaction with nitro-substituted aromatic rings. mdpi.com

Table 1: Representative Conditions for Claisen-Schmidt Condensation

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzaldehyde | Propanal | Mg-Zr (2:1)/HMS | None | 170 | >90 (Selectivity) | researchgate.net |

| 2-Nitroacetophenone | 3-Nitrobenzaldehyde | Sodium Hydroxide | Ethanol | Room Temp | 90 | mdpi.com |

This interactive table summarizes conditions for analogous condensation reactions.

Olefination Strategies Utilized for 2-methyl-3-(3-nitrophenyl)prop-2-enal

Olefination reactions provide an alternative route to form the crucial carbon-carbon double bond. The Wittig reaction and its variants are powerful tools for converting aldehydes and ketones into alkenes with a high degree of control over the double bond's position. masterorganicchemistry.compressbooks.pub

The synthesis of 2-methyl-3-(3-nitrophenyl)prop-2-enal via a Wittig-type reaction would involve reacting 3-nitrobenzaldehyde with a suitable phosphorus ylide. The key step is the nucleophilic addition of the ylide to the aldehyde's carbonyl group, forming a four-membered oxaphosphetane intermediate. masterorganicchemistry.comwikipedia.org This intermediate then collapses to form the desired alkene and a stable triphenylphosphine oxide byproduct, which drives the reaction forward. pressbooks.pub

A significant modification of this approach is the Horner-Wadsworth-Emmons (HWE) reaction, which uses phosphonate carbanions instead of phosphorus ylides. The HWE reaction is often preferred as the byproduct, a water-soluble phosphate (B84403) ester, is more easily removed than triphenylphosphine oxide. Furthermore, the HWE reaction commonly shows excellent selectivity for the (E)-isomer of the resulting alkene. acs.org Other methods, such as the Peterson olefination, can also be employed for the synthesis of cinnamaldehyde (B126680) derivatives. acs.orgresearchgate.net

Development of Novel and Efficient Synthetic Routes for 2-methyl-3-(3-nitrophenyl)prop-2-enal

While traditional methods are effective, modern synthetic chemistry emphasizes the development of more efficient, catalytic, and environmentally benign processes.

Catalytic Approaches in 2-methyl-3-(3-nitrophenyl)prop-2-enal Synthesis

The shift from stoichiometric reagents to catalytic systems marks a significant advancement in chemical synthesis. For the production of 2-methyl-3-(3-nitrophenyl)prop-2-enal, several catalytic strategies can be envisioned.

Heterogeneous Catalysis : In condensation reactions, solid base catalysts, such as magnesium-zirconium mixed oxides supported on hexagonal mesoporous silica (HMS), have proven effective. researchgate.net These catalysts offer advantages like thermal stability, high activity and selectivity, and ease of separation and recyclability, aligning with the principles of green chemistry. researchgate.netuntirta.ac.id

Palladium-Catalyzed Cross-Coupling : The oxidative Heck reaction is a powerful method for synthesizing cinnamaldehyde derivatives. This approach could involve the palladium-catalyzed coupling of 3-nitrophenylboronic acid with 2-methylacrolein. Such reactions can proceed under relatively mild conditions and offer a different disconnection approach to the target molecule. acs.org

Organocatalysis : N-Heterocyclic carbenes (NHCs) have emerged as effective catalysts for a variety of transformations involving aldehydes. organic-chemistry.org They can be used in umpolung reactions of α,β-unsaturated aldehydes, converting them into homoenolate species for further reaction, opening new synthetic pathways. organic-chemistry.org

Table 2: Comparison of Catalytic Systems for Synthesis of Cinnamaldehyde Derivatives

| Catalytic System | Reaction Type | Advantages |

|---|---|---|

| Mg-Zr Mixed Oxide | Condensation | Reusable, solvent-free conditions, high selectivity. researchgate.net |

| Palladium(II) Acetate | Oxidative Heck | Mild conditions, good functional group tolerance. acs.org |

This interactive table compares different catalytic approaches applicable to the synthesis.

Sustainable and Green Chemistry Methodologies for 2-methyl-3-(3-nitrophenyl)prop-2-enal

Green chemistry principles aim to reduce the environmental impact of chemical processes. The synthesis of 2-methyl-3-(3-nitrophenyl)prop-2-enal can be made more sustainable by adopting several strategies.

The use of recyclable heterogeneous catalysts, as mentioned above, is a key green approach. researchgate.netuntirta.ac.id Performing reactions under solvent-free conditions or in environmentally benign solvents like water significantly reduces waste. researchgate.netorganic-chemistry.orgresearchgate.net Microwave-assisted synthesis is another green technique that can accelerate reaction rates, reduce energy consumption, and often improve yields compared to conventional heating methods. nih.gov The principles of atom economy are also central, favoring catalytic reactions over those that use stoichiometric reagents, such as the traditional Wittig reaction, which generates a stoichiometric amount of triphenylphosphine oxide waste. gctlc.org

Stereoselective Synthesis of 2-methyl-3-(3-nitrophenyl)prop-2-enal Isomers

The double bond in 2-methyl-3-(3-nitrophenyl)prop-2-enal can exist as either (E) or (Z) stereoisomers. Controlling the stereochemical outcome of the synthesis is crucial, as the isomers may have different properties and biological activities.

Olefination strategies are particularly important in this regard. The stereoselectivity of the Wittig reaction is highly dependent on the nature of the phosphorus ylide.

Non-stabilized ylides (e.g., where the group attached to the carbanion is an alkyl group) typically react under kinetic control to form a cis-oxaphosphetane, leading predominantly to the (Z)-alkene. organic-chemistry.org

Stabilized ylides (e.g., where the attached group is an electron-withdrawing group like an ester or ketone) react reversibly to form the more thermodynamically stable trans-oxaphosphetane, yielding the (E)-alkene as the major product. organic-chemistry.orgberkeley.edu

The Horner-Wadsworth-Emmons reaction generally provides strong stereocontrol, yielding predominantly the thermodynamically more stable (E)-alkene. acs.org For cases where the (Z)-alkene is desired from a reaction that favors the (E)-isomer, the Schlosser modification of the Wittig reaction can be employed. This procedure involves deprotonating the betaine intermediate and then reprotonating it to favor the intermediate that leads to the (Z)-alkene. wikipedia.org

Table 3: Stereochemical Outcome of Olefination Reactions

| Reaction | Ylide/Reagent Type | Typical Major Isomer |

|---|---|---|

| Wittig Reaction | Non-stabilized | Z-alkene organic-chemistry.org |

| Wittig Reaction | Stabilized | E-alkene organic-chemistry.orgberkeley.edu |

| Horner-Wadsworth-Emmons | Phosphonate Ester | E-alkene acs.org |

This interactive table outlines the expected stereoisomers from different olefination methods.

Scale-Up Considerations and Industrial Synthesis of 2-methyl-3-(3-nitrophenyl)prop-2-enal

The transition from laboratory-scale synthesis to industrial production of 2-methyl-3-(3-nitrophenyl)prop-2-enal necessitates a comprehensive evaluation of various factors to ensure a safe, efficient, and economically viable process. The primary and most industrially feasible method for its synthesis is the Claisen-Schmidt condensation, a type of crossed aldol condensation, between 3-nitrobenzaldehyde and propanal.

Process Chemistry and Optimization

The fundamental reaction involves the base-catalyzed condensation of 3-nitrobenzaldehyde with propanal. Key to the successful scale-up of this reaction is the meticulous control of reaction conditions to maximize yield and minimize the formation of byproducts.

Key Reaction Parameters for Industrial Synthesis:

| Parameter | Optimized Range | Rationale |

| Reactant Ratio | 1:1.1 - 1:1.5 (3-nitrobenzaldehyde:propanal) | A slight excess of propanal can drive the reaction towards completion, but a large excess can lead to self-condensation of propanal. |

| Catalyst | Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) | These are cost-effective and efficient catalysts for aldol condensations. The choice may depend on desired solubility and reaction kinetics. |

| Solvent | Ethanol, Methanol, or a water-solvent mixture | The solvent system is chosen to ensure the solubility of reactants and facilitate heat transfer. |

| Temperature | 20-40°C | The reaction is typically exothermic. Maintaining a controlled temperature is crucial to prevent side reactions and ensure product selectivity. |

| Reaction Time | 2-6 hours | Reaction progress should be monitored using techniques like HPLC to determine the optimal reaction time for maximizing product yield. |

Reactor Design and Operation

For industrial-scale production, batch or semi-batch reactors are commonly employed. These reactors are typically glass-lined or stainless steel to withstand the potentially corrosive nature of the reactants and catalysts. Effective agitation is critical to ensure proper mixing of the reactants and uniform temperature distribution throughout the reactor.

A key challenge in scaling up this exothermic reaction is efficient heat removal. The reactor must be equipped with a robust cooling system, such as a cooling jacket or internal cooling coils, to maintain the optimal temperature and prevent thermal runaways, which can be a significant safety hazard with nitro-containing compounds.

Downstream Processing and Purification

Once the reaction is complete, the downstream processing aims to isolate and purify the 2-methyl-3-(3-nitrophenyl)prop-2-enal. This multi-step process is crucial for achieving the desired product quality.

Typical Downstream Processing Steps:

Neutralization: The basic catalyst is neutralized with an acid, such as hydrochloric acid or sulfuric acid. This step must be carefully controlled to avoid any unwanted side reactions.

Phase Separation: If a two-phase solvent system is used, the organic layer containing the product is separated from the aqueous layer.

Washing: The organic layer is washed with water to remove any remaining salts and water-soluble impurities.

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator or a falling film evaporator in a larger-scale setup.

Purification: The crude product is typically purified by vacuum distillation. This method is effective for separating the desired product from less volatile impurities and unreacted starting materials. The purity of the final product is assessed using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Safety and Environmental Considerations

The industrial synthesis of aromatic nitro compounds like 2-methyl-3-(3-nitrophenyl)prop-2-enal requires stringent safety protocols. Aromatic nitro compounds can be thermally unstable and may pose an explosion hazard if not handled correctly. Therefore, a thorough thermal hazard assessment of the reaction mixture is essential.

Waste management is another critical aspect. The aqueous waste stream from the neutralization and washing steps will contain salts and residual organic compounds. This effluent must be treated before discharge to comply with environmental regulations. Solvent recovery and recycling should be implemented wherever possible to improve the economic and environmental footprint of the process.

Economic Feasibility

The economic viability of the industrial synthesis of 2-methyl-3-(3-nitrophenyl)prop-2-enal is dependent on several factors, including the cost of raw materials (3-nitrobenzaldehyde and propanal), the efficiency of the process (yield and throughput), energy consumption, and the cost of waste disposal. Process optimization to achieve high yields and minimize waste is paramount for ensuring a profitable manufacturing process.

Molecular Interactions and Biological Activities of 2 Methyl 3 3 Nitrophenyl Prop 2 Enal

Interaction Studies of 2-methyl-3-(3-nitrophenyl)prop-2-enal (B2466863) with Biological Systems

The bioactivity of 2-methyl-3-(3-nitrophenyl)prop-2-enal is rooted in its capacity to interact with and modify biological macromolecules. This reactivity stems from two primary chemical moieties: the electrophilic α,β-unsaturated aldehyde and the reducible nitro group.

Formation of Covalent Adducts with Nucleophilic Sites in Biomolecules

The α,β-unsaturated aldehyde structure of 2-methyl-3-(3-nitrophenyl)prop-2-enal makes it a potent electrophile, susceptible to attack by nucleophilic groups present in biomolecules such as proteins. This reactivity facilitates the formation of stable covalent adducts, primarily through two well-established chemical reactions:

Michael Addition: The β-carbon of the unsaturated system is electron-deficient and readily undergoes conjugate addition (Michael addition) with soft nucleophiles. Within a biological context, the sulfhydryl group of cysteine residues in proteins is a primary target for this type of reaction.

Schiff Base Formation: The aldehyde carbonyl group can react with primary amino groups, such as the ε-amino group of lysine residues in proteins, to form a Schiff base (imine). researchgate.net

These covalent modifications can alter the three-dimensional structure of proteins, potentially leading to the inhibition of enzyme activity or disruption of protein-protein interactions. mdpi.com This capacity to form adducts is a key mechanistic step in the compound's biological effects, as the irreversible binding to critical protein targets can profoundly disrupt cellular processes.

Generation of Reactive Intermediates from Nitro Group Reduction and Cellular Component Interaction

The nitroaromatic group is another critical determinant of the compound's bioactivity. In biological environments, particularly under hypoxic conditions found in some tumors or microbial settings, the nitro group can undergo enzymatic reduction. svedbergopen.com This process is often catalyzed by nitroreductase enzymes, which are present in both mammalian cells and various microbes. svedbergopen.comnih.gov

The reduction is a multi-step process that generates highly reactive intermediates:

A one-electron reduction forms a nitro anion radical.

Further reduction steps produce a nitroso derivative.

Subsequent reduction yields a hydroxylamine (B1172632) intermediate. nih.govnih.gov

These intermediates, particularly the nitroso and hydroxylamine species, are highly electrophilic and can react with a wide range of cellular components. nih.gov A significant outcome of this metabolic activation is the potential for the reduced nitro species to bind covalently to DNA, which can induce nuclear damage and trigger cell death pathways. svedbergopen.comnih.gov This bio-reductive activation transforms the parent compound into a more potent cytotoxic agent, a mechanism that is exploited in the design of certain antibiotics and anticancer drugs. nih.gov

Elucidation of Molecular Mechanisms Underlying Biological Activities

The chemical reactivity of 2-methyl-3-(3-nitrophenyl)prop-2-enal translates into distinct biological outcomes. Research into its analogues, particularly other nitrocinnamaldehyde derivatives, has shed light on the molecular pathways it likely modulates to exert its antimicrobial, anticancer, and anti-inflammatory effects.

Mechanistic Basis of Antimicrobial Properties of 2-methyl-3-(3-nitrophenyl)prop-2-enal

Studies on cinnamaldehyde (B126680) and its derivatives have established their efficacy as antimicrobial agents. The introduction of an electron-withdrawing nitro group onto the phenyl ring has been shown to significantly enhance this activity. tandfonline.com For instance, 4-nitrocinnamaldehyde, a close structural analogue, demonstrates substantially greater potency than the parent cinnamaldehyde against pathogenic bacteria. tandfonline.comnih.gov

The antimicrobial mechanisms are multifaceted and include:

Inhibition of Biofilm Formation: Nitrocinnamaldehyde derivatives are effective inhibitors of biofilm formation in bacteria such as uropathogenic E. coli (UPEC), Staphylococcus aureus, and Vibrio parahaemolyticus. nih.govnih.gov

Disruption of Motility and Adhesion: The compound can interfere with bacterial virulence factors by reducing the production of fimbriae and inhibiting flagella-mediated swimming and swarming motility, which are crucial for colonization and infection. nih.govnih.gov

Alteration of Cell Properties: The compound can impact bacterial cell surface hydrophobicity and aggregation, further hindering the formation of stable biofilms. nih.govfrontiersin.org

| Compound | Organism | Activity Metric | Concentration | Observed Effect | Reference |

|---|---|---|---|---|---|

| 4-nitroCNMA | Uropathogenic E. coli (UPEC) | MIC | 100 µg/mL | Inhibition of cell growth | nih.gov |

| 4-nitroCNMA | S. aureus | MIC | 100 µg/mL | Inhibition of cell growth | nih.gov |

| 4-nitroCNMA | UPEC | Biofilm Inhibition | 50 µg/mL | >98% inhibition | nih.gov |

| 4-nitroCNMA | S. aureus | Biofilm Inhibition | 50 µg/mL | >71% inhibition | nih.gov |

| 4-nitroCNMA | V. parahaemolyticus | Biofilm Inhibition | 50 µg/mL | >95% inhibition | nih.gov |

Molecular Pathways Involved in the Anticancer Activity, including Cell Proliferation Inhibition

The anticancer potential of nitrocinnamaldehyde derivatives is significant. A closely related compound, (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal, known as Ciminalum, has been identified as a crucial pharmacophore for anticancer effects. nih.gov Hybrid molecules containing this moiety have demonstrated potent cytotoxic effects against a range of human cancer cell lines, including leukemia, colon cancer, CNS cancer, and melanoma, often at submicromolar concentrations. nih.gov

The molecular pathways underlying this activity likely involve:

Inhibition of Cell Proliferation: The primary outcome is a halt in the uncontrolled division of cancer cells.

Suppression of Key Transcription Factors: The compound may interfere with signaling pathways that are critical for cancer cell survival and proliferation. Other anticancer agents have been shown to suppress the activity of transcription factors like NF-κB and AP-1, which control the expression of genes involved in cell survival. nih.gov

Downregulation of Anti-Apoptotic Proteins: By inhibiting survival pathways, the compound may reduce the levels of anti-apoptotic proteins such as Bcl-2, making cancer cells more susceptible to programmed cell death (anoikis). nih.gov

| Cancer Type | Cell Line | Activity Metric | Concentration Range (µM) | Reference |

|---|---|---|---|---|

| Leukemia | MOLT-4, SR | GI50 | < 0.01 - 0.02 | nih.gov |

| Colon Cancer | SW-620 | GI50 | < 0.01 - 0.02 | nih.gov |

| CNS Cancer | SF-539 | GI50 | < 0.01 - 0.02 | nih.gov |

| Melanoma | SK-MEL-5 | GI50 | < 0.01 - 0.02 | nih.gov |

GI50: The concentration required to inhibit cell growth by 50%. Data is for a highly active derivative containing the nitrocinnamaldehyde core structure.

Investigation of Anti-inflammatory Biochemical Pathways Influenced by 2-methyl-3-(3-nitrophenyl)prop-2-enal

The parent compound, cinnamaldehyde, is well-documented for its anti-inflammatory properties, providing a strong basis for the expected activity of its nitro derivative. The anti-inflammatory effects of cinnamaldehyde are exerted through the modulation of key signaling cascades in immune cells like macrophages. nih.gov

The primary biochemical pathways influenced include:

Inhibition of Pro-inflammatory Mediators: Cinnamaldehyde significantly decreases the production of nitric oxide (NO) by suppressing the expression of inducible nitric oxide synthase (iNOS). nih.gov

Suppression of Pro-inflammatory Cytokines: It diminishes the expression and secretion of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). nih.govresearchgate.netmdpi.com

Modulation of MAPK and NF-κB Pathways: The anti-inflammatory effects are achieved by inhibiting the phosphorylation and activation of Mitogen-Activated Protein Kinases (MAPKs) such as ERK, JNK, and p38. nih.gov This, in turn, suppresses the activation of the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB), which is critical for the expression of numerous inflammatory genes. researchgate.netmdpi.com

| Target Molecule/Pathway | Effect of TCA Treatment | Cellular Outcome | Reference |

|---|---|---|---|

| Nitric Oxide (NO) | Significantly decreased production | Reduced inflammatory signaling | nih.gov |

| iNOS (protein expression) | Significantly reduced | Reduced NO synthesis | nih.gov |

| TNF-α, IL-1β, IL-6 (secretion) | Diminished | Reduced inflammatory response | nih.govresearchgate.net |

| MAPKs (ERK, JNK, p38) | Inhibited phosphorylation | Suppression of downstream signaling | nih.gov |

| NF-κB Pathway | Suppressed activation | Reduced expression of pro-inflammatory genes | researchgate.netmdpi.com |

Structure-Activity Relationship (SAR) Analysis of 2-methyl-3-(3-nitrophenyl)prop-2-enal Analogues

The structure-activity relationship (SAR) of 2-methyl-3-(3-nitrophenyl)prop-2-enal and its analogues is a critical area of investigation for understanding how modifications to its chemical scaffold influence its biological activities. While direct and extensive SAR studies on this specific compound are limited in publicly available research, a comprehensive analysis can be inferred from studies on structurally related compounds, such as substituted cinnamaldehydes and chalcones. The core structure of 2-methyl-3-(3-nitrophenyl)prop-2-enal consists of a phenyl ring with a nitro substituent, a propenal backbone, and a methyl group at the α-position. The biological activity of analogues can be systematically modulated by altering these three key regions.

The α,β-unsaturated aldehyde moiety is a crucial feature for the biological activity of many cinnamaldehyde derivatives. This functional group acts as a Michael acceptor, enabling covalent interactions with nucleophilic residues, such as cysteine, in proteins. This reactivity is often linked to the antimicrobial and anticancer effects of these compounds. The introduction of a methyl group at the α-position, as seen in the target molecule, can influence the electrophilicity of the β-carbon and the steric hindrance around the reactive aldehyde, potentially modulating its reactivity and selectivity towards biological targets.

Furthermore, the nature and position of other substituents on the phenyl ring can fine-tune the biological effects. Electron-donating groups, such as methoxy and hydroxyl, or electron-withdrawing groups, like halogens, can alter the molecule's interaction with target enzymes or receptors. For example, in a series of cinnamaldehyde analogues, the introduction of a 4-methoxy group resulted in a derivative with high antifungal activity against citrus fruit postharvest rotting fungi.

The following data tables summarize the hypothetical effects of structural modifications on the biological activity of 2-methyl-3-(3-nitrophenyl)prop-2-enal analogues, based on findings from related chemical classes.

Table 1: Inferred Structure-Activity Relationship of Phenyl Ring Substitutions

| Substitution Position | Substituent | Inferred Effect on Activity | Rationale |

| 3-position | -NO₂ (Reference) | Baseline activity | The nitro group is a key pharmacophore. |

| 2-position | -NO₂ | Potentially increased anti-inflammatory activity | Based on SAR of nitrochalcones. mdpi.com |

| 4-position | -NO₂ | Potentially altered vasorelaxant activity | Based on SAR of nitrochalcones. mdpi.com |

| 4-position | -OCH₃ | Potentially increased antifungal activity | Analogy to active cinnamaldehyde derivatives. |

| 4-position | -Cl, -Br | Potentially increased antimicrobial activity | Halogen substitutions can enhance membrane permeability and binding. |

| 4-position | -OH | May increase antioxidant activity but could decrease other activities | Phenolic hydroxyl groups are known for radical scavenging. |

Table 2: Inferred Structure-Activity Relationship of α,β-Unsaturated Aldehyde Modifications

| Modification | Inferred Effect on Activity | Rationale |

| α-methyl group (Reference) | Baseline activity | Provides steric and electronic influence. |

| Removal of α-methyl group | Potentially increased reactivity | Less steric hindrance at the Michael acceptor site. |

| Replacement of aldehyde with a ketone | Generally decreased activity | Aldehydes are typically more reactive electrophiles than ketones. |

| Reduction of the double bond | Significant loss of activity | The α,β-unsaturation is critical for Michael addition reactions. |

| Replacement of aldehyde with a nitrile | Altered biological activity profile | Nitriles have different electronic and steric properties and can participate in different interactions. |

It is important to emphasize that these SAR insights are extrapolated from related compound series and require experimental validation for the specific scaffold of 2-methyl-3-(3-nitrophenyl)prop-2-enal. Future research involving the synthesis and biological evaluation of a focused library of analogues is necessary to establish a definitive SAR for this compound.

Diverse Academic Applications and Utility of 2 Methyl 3 3 Nitrophenyl Prop 2 Enal

2-methyl-3-(3-nitrophenyl)prop-2-enal (B2466863) as a Versatile Building Block in Organic Synthesis

In the field of organic synthesis, "building blocks" are foundational molecules that can be readily modified to assemble more elaborate molecular architectures. sigmaaldrich.comsigmaaldrich.com 2-methyl-3-(3-nitrophenyl)prop-2-enal fits this description perfectly due to the presence of multiple, distinct reactive sites that can be addressed with high selectivity. smolecule.comrsc.org

The chemical reactivity of 2-methyl-3-(3-nitrophenyl)prop-2-enal is conferred by its three primary functional components: the aldehyde group, the conjugated carbon-carbon double bond, and the aromatic nitro group. smolecule.com Each of these sites can participate in a variety of chemical reactions, making the compound a versatile starting point for multistep syntheses.

The aldehyde functionality can undergo oxidation to form the corresponding carboxylic acid, 2-methyl-3-(3-nitrophenyl)propanoic acid, or be reduced to a primary alcohol. smolecule.com The α,β-unsaturated system is an excellent Michael acceptor, allowing for the addition of nucleophiles at the β-carbon position. Furthermore, the nitro group can be readily reduced to an amine (aniline derivative), which provides a crucial handle for introducing new functionalities, such as through amide bond formation or diazotization reactions. smolecule.com This array of possible transformations allows chemists to strategically build molecular complexity from a single, readily accessible starting material.

Table 1: Potential Synthetic Transformations of 2-methyl-3-(3-nitrophenyl)prop-2-enal

| Reactive Site | Reaction Type | Reagent Example(s) | Resulting Functional Group/Structure |

|---|---|---|---|

| Aldehyde | Oxidation | Potassium permanganate (B83412) (KMnO₄) | Carboxylic Acid |

| Aldehyde | Reduction | Sodium borohydride (B1222165) (NaBH₄) | Primary Alcohol |

| α,β-Unsaturated System | Michael Addition | Organocuprates, Enolates | Saturated Aldehyde with β-substituent |

| Nitro Group | Reduction | H₂, Pd/C; SnCl₂, HCl | Amine (Anilino- group) |

| Entire Conjugated System | Cycloaddition | Dienes (e.g., Butadiene) | Cyclohexene derivatives |

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are of immense importance in chemistry, particularly in pharmaceuticals. The structure of 2-methyl-3-(3-nitrophenyl)prop-2-enal makes it an ideal precursor for synthesizing various heterocyclic systems. The α,β-unsaturated carbonyl moiety is a key component in several classic named reactions that form heterocyclic rings.

One of the most significant applications is in the synthesis of quinoline (B57606) derivatives. nih.gov Quinolines are bicyclic aromatic heterocycles that form the core of many biologically active compounds. mdpi.compurdue.edu Using reactions like the Doebner-von Miller synthesis, 2-methyl-3-(3-nitrophenyl)prop-2-enal can react with anilines in the presence of an acid catalyst to generate substituted quinolines. nih.goviipseries.org Similarly, in the Friedländer annulation, it can condense with a 2-aminoaryl ketone or aldehyde to yield the quinoline core. nih.goviipseries.org The compound's conjugated system can also react with dinucleophiles such as hydrazine (B178648) or hydroxylamine (B1172632) to form five- or six-membered heterocyclic rings like pyrazolines or isoxazolines, respectively. researchgate.net

Table 2: Examples of Heterocyclic Synthesis Using 2-methyl-3-(3-nitrophenyl)prop-2-enal

| Reaction Name/Type | Co-reactant | Resulting Heterocyclic System |

|---|---|---|

| Doebner-von Miller Reaction | Substituted Anilines | Quinolines |

| Friedländer Annulation | 2-Aminoaryl Ketones/Aldehydes | Quinolines |

| Cyclocondensation | Hydrazine (H₂NNH₂) | Pyrazolines |

| Cyclocondensation | Hydroxylamine (NH₂OH) | Isoxazolines |

| Michael Addition/Cyclization | Active Methylene Compounds (e.g., Malononitrile) | Dihydropyridines |

Utilization of 2-methyl-3-(3-nitrophenyl)prop-2-enal in Pharmaceutical Chemistry Research

The versatility of 2-methyl-3-(3-nitrophenyl)prop-2-enal in constructing complex and heterocyclic molecules directly translates to its utility in medicinal chemistry and drug discovery.

Many of the molecular frameworks that can be synthesized from 2-methyl-3-(3-nitrophenyl)prop-2-enal are recognized as "privileged structures" in medicinal chemistry. The quinoline scaffold, for instance, is central to a wide range of therapeutic agents, including antimalarials like chloroquine, as well as compounds with demonstrated anticancer, antimicrobial, and anti-inflammatory properties. nih.govpurdue.edu By serving as a key intermediate for the synthesis of diverse quinoline libraries, the title compound plays a foundational role in the discovery of new potential drugs.

Furthermore, compounds structurally related to 2-methyl-3-(3-nitrophenyl)prop-2-enal, such as chalcones (which feature an Ar-CH=CH-CO-Ar core), are extensively studied for their significant biological activities, including cytotoxic effects against cancer cell lines. smolecule.comnih.gov The synthesis of chalcone-like molecules and other derivatives from this starting material provides a pathway to novel compounds for biological screening and potential therapeutic development.

In rational drug design, a "scaffold" is a core molecular structure upon which various functional groups are appended to optimize interactions with a biological target. 2-methyl-3-(3-nitrophenyl)prop-2-enal serves as an excellent scaffold for designing novel pharmacophores. Its structure comprises distinct regions that can be systematically modified:

The 3-nitrophenyl ring: This group can be altered by replacing the nitro group with other substituents (e.g., halogens, hydroxyl, methoxy) to modulate electronic properties, lipophilicity, and hydrogen bonding capacity.

The α,β-unsaturated linker: The double bond's geometry is fixed, providing a rigid spacer. The methyl group offers a point for steric interactions, which can be modified to improve binding selectivity.

The aldehyde group: This reactive handle can be converted into a variety of other functional groups to explore different interactions with a target protein, such as forming hydrogen bonds or covalent linkages.

By using this compound as a template, medicinal chemists can create a focused library of analogues to build structure-activity relationships (SAR) and rationally design molecules with enhanced potency and selectivity.

Contributions of 2-methyl-3-(3-nitrophenyl)prop-2-enal to Material Science

While the application of 2-methyl-3-(3-nitrophenyl)prop-2-enal is most established in organic and medicinal chemistry, its molecular structure suggests potential utility in material science. The key features for such applications are the extended π-conjugated system (spanning the phenyl ring and the enal moiety) and the electron-withdrawing nitro group.

This combination of an electron-donating/π-rich part and a strong electron-withdrawing group can lead to significant intramolecular charge transfer, a property that is often associated with materials exhibiting nonlinear optical (NLO) behavior. Such materials are of interest for applications in telecommunications and optical computing. Structurally related chalcones are known to be investigated for their use in photoelectronics and polymerization. nih.gov

Furthermore, the aldehyde functionality and the vinyl group could allow 2-methyl-3-(3-nitrophenyl)prop-2-enal to act as a monomer in polymerization reactions. This could lead to the creation of novel functional polymers with tailored optical or electronic properties. Quinolines, which can be synthesized from this compound, have been explored for use in organic light-emitting diodes (OLEDs), indicating that derivatives of 2-methyl-3-(3-nitrophenyl)prop-2-enal could serve as building blocks for advanced organic electronic materials. mdpi.com

Development of Specialty Chemicals and Functional Materials

The structure of 2-methyl-3-(3-nitrophenyl)prop-2-enal makes it a promising precursor for a range of specialty chemicals. The α,β-unsaturated aldehyde functionality is a highly reactive and versatile synthetic handle. nih.govmdpi.com This class of compounds is widely used in fine organic synthesis for creating complex molecules, including pharmaceuticals, agrochemicals, and fragrances. nih.gov

The reactivity of the conjugated system allows for several types of synthetic transformations, as detailed in the table below.

| Reaction Type | Potential Product Class |

| Michael Addition | Functionalized aldehydes and ketones |

| Diels-Alder Reaction | Substituted cyclic compounds |

| Reduction | Unsaturated or saturated alcohols |

| Oxidation | Carboxylic acids |

| Wittig Reaction | Extended conjugated systems |

The presence of the nitrophenyl group further enhances its utility. The nitro group is a strong electron-withdrawing group, which can influence the electronic properties of molecules, making them useful in the development of functional materials. ontosight.ai For instance, nitrophenyl derivatives are often explored for applications in nonlinear optics and as components in charge-transfer complexes. The reduction of the nitro group to an amine provides a pathway to a different class of compounds, such as substituted anilines, which are themselves important intermediates in the synthesis of various specialty chemicals.

Incorporation into Polymeric Systems for Enhanced Properties

The α,β-unsaturated nature of 2-methyl-3-(3-nitrophenyl)prop-2-enal makes it a candidate for polymerization reactions. α,β-unsaturated aldehydes can undergo polymerization, although their high reactivity can sometimes lead to complex cross-linked structures. google.comwikipedia.org The polymerization can proceed through the carbon-carbon double bond, leading to a polymer chain with pendant aldehyde and nitrophenyl groups. researchgate.net

These pendant functional groups can impart specific properties to the polymer:

Cross-linking: The aldehyde groups can be used to cross-link the polymer chains, enhancing thermal stability and mechanical strength. google.com

Post-polymerization Modification: The aldehyde and nitro functionalities serve as reactive sites for further chemical modifications, allowing for the tailoring of the polymer's properties for specific applications.

Adhesion: The polar nature of the aldehyde and nitro groups could enhance the adhesive properties of the polymer to various surfaces.

The general versatility of α,β-unsaturated aldehydes in polymer chemistry suggests that 2-methyl-3-(3-nitrophenyl)prop-2-enal could be a valuable monomer for creating functional polymers. researchgate.net

Emerging Applications of 2-methyl-3-(3-nitrophenyl)prop-2-enal in Chemical Biology and Sensing

The nitrophenyl moiety is a key component in many molecules designed for applications in chemical biology and sensing. ontosight.ai The strong electron-withdrawing nature of the nitro group is central to its function in these areas.

Potential applications include:

Enzyme Substrates: Nitrophenyl esters and phosphates are commonly used as chromogenic substrates for various enzymes. wikipedia.orgnih.gov The enzymatic cleavage of the ester or phosphate (B84403) bond releases 4-nitrophenol, which, upon deprotonation in basic conditions, turns yellow, providing a simple colorimetric assay for enzyme activity. wikipedia.org While the subject compound is not an ester or phosphate, its derivatives could be designed to function similarly.

Fluorescent Probes: The nitro group can act as a fluorescence quencher. Probes can be designed where the fluorescence is "turned on" upon the chemical transformation of the nitro group, for example, its reduction in hypoxic (low oxygen) environments characteristic of tumors. acs.org

Electrochemical Sensors: Nitrophenyl compounds are often the target analytes for electrochemical sensors due to the ease of their electrochemical reduction. nih.govresearchgate.netresearchgate.net Conversely, the 2-methyl-3-(3-nitrophenyl)prop-2-enal molecule itself could be incorporated into sensor platforms for detecting other species, with its electrochemical or optical properties changing upon interaction with the analyte. Graphene-based hydrogels have been used in the development of such sensors for nitrophenols. mdpi.com

The combination of the reactive aldehyde group for conjugation to biomolecules or surfaces, and the responsive nitrophenyl group, makes 2-methyl-3-(3-nitrophenyl)prop-2-enal an interesting candidate for the development of novel tools in chemical biology and sensing.

Advanced Analytical and Spectroscopic Characterization of 2 Methyl 3 3 Nitrophenyl Prop 2 Enal and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, including 2-methyl-3-(3-nitrophenyl)prop-2-enal (B2466863). Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the compound's connectivity and stereochemistry.

In the ¹H NMR spectrum of a related compound, (E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one, the olefinic protons appear as doublets with a coupling constant (J) of around 16 Hz, confirming the E (trans) configuration of the double bond. mdpi.com For 2-methyl-3-(3-nitrophenyl)prop-2-enal, the aldehydic proton would be expected to resonate at a downfield chemical shift, typically in the range of 9.5-10.5 ppm. The vinylic proton would likely appear as a singlet due to the presence of the adjacent methyl group. The protons of the methyl group would also be a singlet, typically in the range of 2.0-2.5 ppm. The aromatic protons on the 3-nitrophenyl ring would exhibit a complex splitting pattern in the aromatic region (7.0-8.5 ppm) due to their coupling with each other.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the aldehyde is highly deshielded and would appear at a chemical shift greater than 190 ppm. The carbons of the double bond would resonate in the olefinic region (120-150 ppm), and the carbons of the aromatic ring would also appear in this region, with their specific shifts influenced by the electron-withdrawing nitro group. The methyl carbon would have a characteristic upfield chemical shift. For a similar compound, 2-[(2E)-3-(3-nitrophenyl)prop-2-enamido]ethyl benzoate, the carbonyl carbon appears at 166.5 ppm, and the olefinic carbons are observed in the 120-143 ppm range. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for 2-methyl-3-(3-nitrophenyl)prop-2-enal

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aldehydic-H | 9.5 - 10.5 | Singlet |

| Vinylic-H | 7.0 - 7.5 | Singlet |

| Aromatic-H | 7.0 - 8.5 | Multiplet |

| Methyl-H | 2.0 - 2.5 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-methyl-3-(3-nitrophenyl)prop-2-enal

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl-C | > 190 |

| Olefinic-C | 120 - 150 |

| Aromatic-C | 120 - 150 |

| Methyl-C | 15 - 25 |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For 2-methyl-3-(3-nitrophenyl)prop-2-enal (C₁₀H₉NO₃), the molecular weight is 191.18 g/mol . bldpharm.com

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 191. Subsequent fragmentation would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways for this type of compound could include the loss of the nitro group (NO₂, 46 Da), the formyl group (CHO, 29 Da), or a methyl radical (CH₃, 15 Da). The fragmentation pattern of the related 2-methyl-3-phenyl-2-propenal (B1666900) shows a prominent molecular ion peak and fragments corresponding to the loss of a proton and a formyl group. nist.gov The presence of the nitro group in the target compound would introduce additional fragmentation pathways.

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which allows for the unambiguous determination of the elemental composition. For instance, in a study of a related nitrophenyl derivative, HRMS was used to confirm the molecular formula. rsc.org

Table 3: Predicted Key Fragments in the Mass Spectrum of 2-methyl-3-(3-nitrophenyl)prop-2-enal

| Fragment Ion | m/z | Possible Neutral Loss |

|---|---|---|

| [M]⁺ | 191 | - |

| [M-CHO]⁺ | 162 | CHO |

| [M-NO₂]⁺ | 145 | NO₂ |

| [M-CH₃]⁺ | 176 | CH₃ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which is directly related to the functional groups present.

For 2-methyl-3-(3-nitrophenyl)prop-2-enal, the IR spectrum would be expected to show a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1680-1700 cm⁻¹. The C=C double bond stretching vibration would appear around 1620-1640 cm⁻¹. The nitro group (NO₂) has two characteristic stretching vibrations: an asymmetric stretch around 1515-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be seen just below 3000 cm⁻¹. In a similar chalcone (B49325) derivative containing a nitro group, the C=O stretch was observed at 1650 cm⁻¹, and the asymmetric and symmetric NO₂ stretches were found at 1518 cm⁻¹ and 1444 cm⁻¹, respectively. nih.gov

Raman spectroscopy would provide complementary information, particularly for the non-polar C=C and aromatic ring vibrations.

Table 4: Characteristic IR Absorption Frequencies for 2-methyl-3-(3-nitrophenyl)prop-2-enal

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Aldehyde (C=O) | Stretch | 1680 - 1700 |

| Alkene (C=C) | Stretch | 1620 - 1640 |

| Nitro (NO₂) | Asymmetric Stretch | 1515 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1345 - 1385 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation in 2-methyl-3-(3-nitrophenyl)prop-2-enal, involving the phenyl ring, the double bond, and the carbonyl group, is expected to result in strong UV absorption.

X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Determination

X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If a suitable single crystal of 2-methyl-3-(3-nitrophenyl)prop-2-enal can be grown, single-crystal XRD analysis would provide precise bond lengths, bond angles, and torsional angles. This would confirm the planarity of the conjugated system and the conformation of the molecule in the solid state.

Studies on similar chalcone derivatives with nitro groups have shown that the planarity of the molecule can be influenced by the position of the nitro substituent. mdpi.combris.ac.uk The crystal packing is often stabilized by intermolecular interactions such as C-H···O hydrogen bonds and π-π stacking. nih.gov

Powder X-ray diffraction (PXRD) can be used to analyze the bulk crystalline form of the compound, providing information on its crystal system and purity.

Chromatographic Methods (HPLC, GC) for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for assessing the purity of 2-methyl-3-(3-nitrophenyl)prop-2-enal and for separating it from reaction byproducts or other components in a mixture.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally sensitive compounds. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would likely be suitable for the analysis of this compound. Detection would typically be performed using a UV detector set at a wavelength where the compound exhibits strong absorbance. HPLC can also be used for the separation of isomers. researchgate.net

Gas Chromatography (GC), coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), is another powerful technique for purity assessment, provided the compound is sufficiently volatile and thermally stable. Derivatization may sometimes be necessary to improve the chromatographic properties of the analyte. mdpi.com

Computational and Theoretical Studies Applied to 2 Methyl 3 3 Nitrophenyl Prop 2 Enal

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental tools for investigating the intrinsic properties of a molecule like 2-methyl-3-(3-nitrophenyl)prop-2-enal (B2466863). These methods solve approximations of the Schrödinger equation to determine electronic structure, from which numerous properties can be derived.

Research on various p-nitrophenyl and other nitroaromatic compounds demonstrates the utility of DFT in calculating molecular geometries, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP) maps. semanticscholar.orgresearchgate.net For 2-methyl-3-(3-nitrophenyl)prop-2-enal, such calculations would reveal the distribution of electron density, highlighting the electrophilic and nucleophilic regions. The electron-withdrawing nature of the nitro (-NO2) group and the carbonyl (-CHO) group would significantly influence the electron distribution across the conjugated system.

Table 1: Hypothetical Quantum Chemical Reactivity Descriptors for 2-methyl-3-(3-nitrophenyl)prop-2-enal

| Descriptor | Symbol | Formula | Predicted Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Electron-donating ability |

| LUMO Energy | ELUMO | - | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity, stability |

| Chemical Potential | µ | (EHOMO + ELUMO)/2 | Electron escaping tendency |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Resistance to charge transfer |

| Global Softness | S | 1 / (2η) | Measure of reactivity |

This table is illustrative and shows the types of data generated from quantum chemical calculations. The values would be determined using specific DFT functionals and basis sets.

Molecular Dynamics and Docking Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used to predict and analyze the interaction between a small molecule (ligand), such as 2-methyl-3-(3-nitrophenyl)prop-2-enal, and a biological macromolecule, typically a protein.

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor's active site. mdpi.comnih.gov Studies on nitrocinnamaldehyde and chalcone (B49325) derivatives have successfully used this technique to identify potential biological targets and explain observed activities, such as anti-inflammatory or anticancer effects. researchgate.netmdpi.com In a hypothetical docking study, 2-methyl-3-(3-nitrophenyl)prop-2-enal would be placed into the binding pocket of a target protein. The simulation would calculate a docking score, representing the binding energy, and reveal key interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and the protein's amino acid residues. mdpi.com The nitro group, phenyl ring, and α,β-unsaturated aldehyde moiety would be critical for these interactions.

Following docking, Molecular Dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time. MD simulations model the atomic movements of the system, providing insights into conformational changes and the persistence of intermolecular interactions, thus validating the stability of the binding pose identified through docking. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activity. mdpi.comresearchgate.net

QSAR studies have been extensively applied to nitroaromatic compounds to predict their toxicity and to cinnamaldehyde (B126680) analogues to predict their efficacy as enzyme inhibitors. mdpi.comnih.govnih.gov To develop a QSAR model for a series of compounds including 2-methyl-3-(3-nitrophenyl)prop-2-enal, one would first compile a dataset of molecules with known biological activities (e.g., enzyme inhibition, cytotoxicity). Then, various molecular descriptors would be calculated for each compound. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). nih.gov

Using statistical methods like multiple linear regression (MLR), a mathematical model is generated that links the descriptors to the activity. The resulting equation can then be used to predict the activity of new, untested compounds based solely on their structure. Such models are valuable in drug discovery for prioritizing synthesis and testing. researchgate.net

Table 2: Example Structure of a QSAR Dataset

| Compound | Activity (log 1/C) | Molecular Weight | LogP | ELUMO (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|---|

| Compound 1 | 5.2 | ... | ... | ... | ... |

| Compound 2 | 4.8 | ... | ... | ... | ... |

| 2-methyl-3-(3-nitrophenyl)prop-2-enal | Predicted | ... | ... | ... | ... |

This table illustrates the format of data used to build a QSAR model. C represents the concentration required for a specific biological effect.

Reaction Pathway Analysis using Transition State Theory and DFT Calculations

Understanding the mechanism of chemical reactions is crucial for synthetic chemistry and for predicting metabolic pathways. Reaction pathway analysis using DFT calculations and Transition State Theory provides detailed insights into the energetics and feasibility of a proposed reaction mechanism.

This approach has been used to study reactions involving nitroalkenes, which are structurally related to 2-methyl-3-(3-nitrophenyl)prop-2-enal. nih.gov For example, to study a potential reaction, such as a Michael addition to the α,β-unsaturated system of the target compound, researchers would use DFT to model the geometries of the reactants, products, any intermediates, and the transition states connecting them.

Future Research Directions and Unaddressed Challenges in 2 Methyl 3 3 Nitrophenyl Prop 2 Enal Studies

Exploration of Unconventional Synthetic Routes and Biocatalytic Approaches

The development of novel and efficient synthetic methodologies is paramount for advancing the study of 2-methyl-3-(3-nitrophenyl)prop-2-enal (B2466863). While classical condensation reactions are likely employed for its synthesis, future research should focus on more sustainable and innovative approaches.

Unconventional Synthetic Routes: Future investigations could explore mechanochemical synthesis, photoredox catalysis, and flow chemistry to produce 2-methyl-3-(3-nitrophenyl)prop-2-enal. These methods offer potential advantages such as reduced solvent usage, lower energy consumption, and improved reaction control and safety. For instance, a solid-state reaction between 3-nitrobenzaldehyde (B41214) and propanal using a solid base catalyst could be investigated.

Biocatalytic Approaches: Biocatalysis presents a green and highly selective alternative to traditional chemical synthesis. chemistryjournals.net The use of enzymes, such as aldolases or engineered ene-reductases, could facilitate the stereoselective synthesis of precursors or analogs of 2-methyl-3-(3-nitrophenyl)prop-2-enal. researchgate.net Research in this area could focus on identifying or engineering enzymes capable of catalyzing the condensation of 3-nitrobenzaldehyde with propanal. A hypothetical screening of various enzymes for this transformation is presented in Table 1.

Table 1: Hypothetical Screening of Biocatalysts for the Synthesis of 2-methyl-3-(3-nitrophenyl)prop-2-enal

| Enzyme Class | Specific Enzyme (Example) | Substrate(s) | Product Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| Aldolase | Fructose-1,6-bisphosphate aldolase | 3-Nitrobenzaldehyde, Propanal | 45 | 92 |

| Lyase | Phenylalanine ammonia-lyase | 3-Nitrocinnamic acid | 30 | N/A |

| Engineered Ene-Reductase | Yeast Old Yellow Ene Reductase | 2-methyl-3-(3-nitrophenyl)prop-2-en-1-ol | 88 | 98 |

Deeper Investigation into Underexplored Biological Mechanisms and Targets

The biological activities of 2-methyl-3-(3-nitrophenyl)prop-2-enal are largely unknown. The presence of an α,β-unsaturated aldehyde, a known Michael acceptor, and a nitroaromatic group, which can undergo metabolic reduction, suggests potential for a range of biological interactions.

Future research should systematically screen this compound against various cell lines and biological targets to identify potential therapeutic applications. Initial studies could focus on its potential as an anticancer, antimicrobial, or anti-inflammatory agent, given that related chalcone (B49325) structures exhibit such activities. mdpi.com

Mechanistic studies should then be undertaken to elucidate the mode of action. This would involve identifying the specific cellular pathways and molecular targets with which the compound interacts. For example, its ability to modulate key signaling pathways, such as NF-κB or MAPK pathways, could be investigated. A proposed list of initial biological screenings is provided in Table 2.

Table 2: Proposed Initial Biological Screening Panel for 2-methyl-3-(3-nitrophenyl)prop-2-enal

| Assay Type | Target/Cell Line | Endpoint Measured | Potential Indication |

|---|---|---|---|

| Cytotoxicity Assay | A549 (Lung Cancer) | Cell Viability (IC50) | Anticancer |

| Antimicrobial Assay | Escherichia coli | Minimum Inhibitory Concentration (MIC) | Antibacterial |

| Anti-inflammatory Assay | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide Production | Anti-inflammatory |

| Enzyme Inhibition Assay | Cyclooxygenase-2 (COX-2) | Enzyme Activity | Anti-inflammatory |

Discovery of Novel Applications in Niche Scientific and Industrial Fields

Beyond potential pharmaceutical applications, the unique chemical structure of 2-methyl-3-(3-nitrophenyl)prop-2-enal may lend itself to applications in other scientific and industrial domains.

Materials Science: The presence of a polymerizable alkene and a reactive aldehyde group suggests its potential as a monomer or cross-linking agent in polymer synthesis. The nitro group could also be chemically modified to introduce other functionalities, leading to the development of novel materials with tailored optical or electronic properties.

Chemical Sensing: The electrophilic nature of the α,β-unsaturated system could be exploited in the design of chemical sensors. For instance, it could serve as a reactive probe for the detection of specific nucleophiles, with the binding event leading to a measurable change in fluorescence or color.

Agrochemicals: Many nitroaromatic compounds are used in the agrochemical industry. Future research could explore the potential of 2-methyl-3-(3-nitrophenyl)prop-2-enal and its derivatives as herbicides, pesticides, or plant growth regulators.

Development of Advanced Methodologies for Real-Time Monitoring of 2-methyl-3-(3-nitrophenyl)prop-2-enal Reactions

To optimize the synthesis and understand the reaction kinetics of 2-methyl-3-(3-nitrophenyl)prop-2-enal, the development of advanced real-time monitoring techniques is crucial. acs.org

Spectroscopic Techniques: In-situ spectroscopic methods, such as Raman and infrared spectroscopy, could be employed to monitor the progress of its synthesis in real-time. acs.org This would provide valuable data on reaction rates, the formation of intermediates, and the influence of various reaction parameters.

Mass Spectrometry: Techniques like Direct Analysis in Real Time (DART) mass spectrometry or Extractive Electrospray Ionization (EESI-MS) could allow for the direct and rapid analysis of reaction mixtures without the need for sample preparation. rsc.orgresearchgate.net This would enable high-throughput screening of reaction conditions and facilitate mechanistic studies. A comparative overview of potential monitoring techniques is presented in Table 3.

Table 3: Comparison of Advanced Methodologies for Real-Time Reaction Monitoring

| Technique | Principle | Advantages | Challenges |

|---|---|---|---|

| In-situ Raman Spectroscopy | Vibrational Spectroscopy | Non-invasive, provides structural information | Signal can be weak, potential for fluorescence interference |

| In-situ FTIR Spectroscopy | Infrared Absorption | Sensitive to functional group changes | Water absorption can be problematic in aqueous media |

| DART-MS | Ambient Ionization Mass Spectrometry | Rapid analysis, no sample preparation | Quantitative analysis can be challenging |

| EESI-MS | Extractive Ionization Mass Spectrometry | High sensitivity, suitable for complex mixtures | Requires specialized instrumentation |

Strategies for the Sustainable and Economically Viable Production of 2-methyl-3-(3-nitrophenyl)prop-2-enal

For any potential application of 2-methyl-3-(3-nitrophenyl)prop-2-enal to be realized, its production must be both sustainable and economically viable. oup.com Future research should focus on developing green and cost-effective manufacturing processes. nus.edu.sg

Green Chemistry Principles: The synthesis of this compound should be designed with the principles of green chemistry in mind. This includes the use of renewable starting materials, the minimization of waste, and the use of environmentally benign solvents and catalysts. nih.gov For example, exploring the synthesis in water or bio-based solvents would be a significant step towards sustainability.

Process Optimization and Scale-up: Once a promising synthetic route is identified, process optimization studies will be necessary to maximize yield and purity while minimizing cost. This will involve a detailed investigation of reaction parameters such as temperature, pressure, catalyst loading, and reaction time. The development of a continuous flow process could offer significant advantages in terms of scalability, safety, and efficiency.

Economic Feasibility Analysis: A thorough economic analysis of the entire production process will be essential to determine its commercial viability. This analysis should consider the cost of raw materials, energy consumption, waste disposal, and capital investment. Identifying high-value applications for the compound will be critical in justifying the costs of production.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-methyl-3-(3-nitrophenyl)prop-2-enal to maximize yield and purity?

- Methodology :

- Use a base-catalyzed aldol condensation between 3-nitrobenzaldehyde and propanal derivatives. Ethanol or methanol is recommended as the solvent due to their polar aprotic nature, which stabilizes intermediates .

- Monitor reaction progress via thin-layer chromatography (TLC) and optimize temperature (70–90°C) and reaction time (6–12 hours) to balance conversion and side-product formation.

- Purify via column chromatography using silica gel and a hexane/ethyl acetate gradient. Confirm purity with HPLC (>95%) and characterize via H/C NMR and IR spectroscopy to verify the α,β-unsaturated aldehyde moiety and nitro group .

Q. What spectroscopic techniques are critical for characterizing 2-methyl-3-(3-nitrophenyl)prop-2-enal, and how should data contradictions be resolved?

- Methodology :

- NMR : Assign peaks using H NMR (δ 9.5–10.0 ppm for aldehyde proton; δ 6.5–8.5 ppm for aromatic protons) and C NMR (δ ~190 ppm for aldehyde carbon).

- IR : Confirm the aldehyde C=O stretch (~1710 cm) and nitro group asymmetric/symmetric stretches (~1520 cm and ~1350 cm).

- UV-Vis : Analyze π→π* transitions in the conjugated system (λ~300–350 nm).

- Contradiction resolution : Cross-validate using X-ray crystallography (e.g., SHELXL for refinement ) and mass spectrometry (ESI-MS for molecular ion confirmation). Discrepancies in nitro group orientation can be resolved via single-crystal XRD .

Q. How can crystallographic data for this compound be obtained and validated?

- Methodology :

- Grow single crystals via slow evaporation in ethanol or dichloromethane. Collect diffraction data using a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Solve the structure using SHELXS (direct methods) and refine with SHELXL (full-matrix least squares) . Validate geometry with PLATON (e.g., check for omitted symmetry or twinning) .

- Use ORTEP-3 for thermal ellipsoid visualization and hydrogen bonding analysis (e.g., C–H···O interactions involving nitro groups) .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of 2-methyl-3-(3-nitrophenyl)prop-2-enal in nucleophilic addition reactions?

- Methodology :

- Perform kinetic studies (e.g., UV-Vis monitoring) to assess regioselectivity in Michael additions. The electron-withdrawing nitro group directs nucleophiles to the β-carbon of the α,β-unsaturated system.

- Use DFT calculations (Gaussian 16 with B3LYP/6-31G*) to map frontier molecular orbitals (FMOs) and electrostatic potential surfaces, identifying electron-deficient sites .

- Validate intermediates via in situ FTIR or N NMR if using nitrogen-based nucleophiles .

Q. How do hydrogen-bonding patterns in the crystal lattice influence the compound’s physicochemical properties?

- Methodology :

- Analyze XRD data with Mercury or OLEX2 to identify C–H···O(nitro) and π-π stacking interactions. Graph set analysis (e.g., Etter’s rules ) can classify motifs like chains.

- Correlate packing density with thermal stability (DSC/TGA) and solubility (Hansen solubility parameters). Stronger hydrogen bonding reduces solubility in nonpolar solvents .

Q. What computational approaches predict the nonlinear optical (NLO) properties of this compound?

- Methodology :

- Calculate hyperpolarizability (β) and dipole moment using time-dependent DFT (TD-DFT) with CAM-B3LYP/6-311++G(d,p). The nitro group and conjugated π-system enhance intramolecular charge transfer (ICT), critical for NLO activity .

- Validate experimentally via Kurtz-Perry powder SHG measurements. Compare with chalcone derivatives (e.g., β~10–50 × 10 esu) .

Q. How can researchers resolve discrepancies in reported biological activity data for derivatives of this compound?

- Methodology :

- Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., varying nitro group position or substituting the aldehyde with amides).

- Use multivariate statistical analysis (e.g., PCA or PLS regression) to correlate electronic descriptors (Hammett σ) with bioactivity. Cross-check cytotoxicity via MTT assays and molecular docking (AutoDock Vina) against target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.